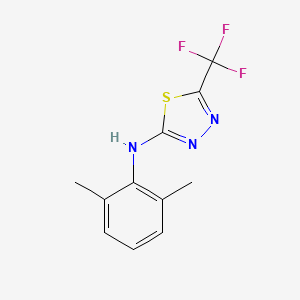

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Description

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a trifluoromethyl group at the 5-position of the thiadiazole ring and a 2,6-dimethylphenyl substituent on the amine moiety. The 1,3,4-thiadiazole core is renowned for its biological relevance, with derivatives exhibiting insecticidal, fungicidal, antimitotic, and antioxidant activities .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3S/c1-6-4-3-5-7(2)8(6)15-10-17-16-9(18-10)11(12,13)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKVYPGJVFIFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NN=C(S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,6-dimethylaniline with trifluoromethylthioisocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Thiadiazole derivatives are known to exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi resistant to conventional treatments .

Case Study: Antibacterial Activity

A series of 1,3,4-thiadiazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as novel antibacterial agents .

2. Antiviral Activity

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has also been investigated for its antiviral properties. Research indicates that thiadiazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions .

Case Study: HIV Inhibition

In a study assessing the anti-HIV activity of thiadiazole derivatives, one compound demonstrated an EC50 value of 0.96 μg/mL against HIV-1 strains. This suggests that modifications to the thiadiazole structure can enhance antiviral potency and selectivity .

Summary Table of Applications

| Application Type | Description | Example Study/Findings |

|---|---|---|

| Antimicrobial | Effective against MRSA and other resistant strains | MIC values < 10 µg/mL reported for certain derivatives |

| Antiviral | Inhibits HIV replication; potential for further development in antiviral therapies | EC50 = 0.96 μg/mL against HIV-1 strains |

| Enzyme Inhibition | Acts on key enzymes involved in microbial metabolism | Structure–activity relationship studies highlight efficacy |

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Trifluoromethyl vs. p-Tolyl (Compound D): The trifluoromethyl group in the target compound is strongly electron-withdrawing, increasing electronegativity and lipophilicity compared to the electron-donating p-tolyl group in Compound D. This difference may enhance membrane permeability and metabolic stability but reduce aqueous solubility .

Trifluoromethyl vs. Halogenated Substituents (Compound B, ):

- The 4-bromophenyl group in Compound B contributes to antioxidant activity, likely through radical scavenging. The trifluoromethyl group, while also electronegative, may exhibit distinct mechanisms due to its unique electronic profile .

- The 2,6-difluorophenyl substituent in ’s compound confers insecticidal/fungicidal activity. The target’s 2,6-dimethylphenyl group, with electron-donating methyl groups, could alter binding interactions compared to fluorine’s electron-withdrawing effects .

Comparison with Antimitotic Agents (Compound A): Compound A’s 3,4,5-trimethoxyphenyl group is critical for tubulin binding.

Crystallographic and Conformational Insights

- Crystallographic studies on analogs (e.g., ’s compound) reveal planar thiadiazole rings with substituents influencing packing and hydrogen bonding. The target’s trifluoromethyl and dimethyl groups may promote specific crystal packing, affecting solubility and stability .

Biological Activity

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.

- Molecular Formula : C11H10F3N3S

- Molecular Weight : 273.28 g/mol

- CAS Number : 284488-18-2

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with a 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32.6 |

| Other Thiadiazole Derivatives | E. coli | 47.5 |

Anticancer Activity

Studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays demonstrated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these compounds were reported in the micromolar range, indicating a promising therapeutic index .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar Thiadiazoles | HeLa | 2.41 |

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition suggests potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study examining various thiadiazole derivatives, this compound was found to exhibit superior activity against Salmonella typhi compared to conventional antibiotics .

- Cancer Cell Proliferation : A series of experiments conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction mechanisms .

Q & A

Basic Questions

Q. What are the optimal reaction conditions and stoichiometric ratios for synthesizing N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer : Synthesis optimization requires careful control of stoichiometry and catalysis. For analogous thiadiazol-2-amine derivatives, a 4:1 molar ratio of amine to precursor (e.g., diethylamine to chloroacetamide) is often employed to ensure complete reaction . Mn(II) catalysts are effective in facilitating cyclization and improving yields, as demonstrated in Mn(II)-catalyzed thiadiazole formation reactions . Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres.

Q. Which crystallographic tools and software are recommended for determining the crystal structure of this compound?

- Methodological Answer : The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) and OLEX2 are industry-standard tools for small-molecule crystallography. OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows for disorder modeling and hydrogen-bond analysis . For high-resolution or twinned data, SHELXL’s robust refinement algorithms are preferred .

Q. What analytical techniques are essential for confirming the purity and structural integrity of the synthesized compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for verifying substituent positions and aromatic proton environments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while HPLC (reverse-phase C18 columns) assesses purity (>95%). For crystalline samples, powder X-ray diffraction (PXRD) validates phase homogeneity by matching experimental and simulated patterns .

Advanced Research Questions

Q. How can Mn(II) catalysis enhance the synthesis efficiency of 1,3,4-thiadiazol-2-amine derivatives?

- Methodological Answer : Mn(II) acts as a Lewis acid, stabilizing reactive intermediates (e.g., thiocarbonyl ylides) during cyclization. In Mn(II)-catalyzed reactions, the metal center facilitates sulfur-nitrogen bond formation, reducing activation energy and side reactions. Kinetic studies suggest a turnover frequency (TOF) increase of 2–3× compared to uncatalyzed routes .

Q. What role do DFT calculations play in analyzing the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO), revealing electrophilic/nucleophilic sites. For trifluoromethyl-substituted thiadiazoles, calculations at the B3LYP/6-311++G(d,p) level show strong electron-withdrawing effects (-I) from the CF₃ group, rationalizing its impact on aromatic ring reactivity and intermolecular interactions (e.g., hydrogen bonding) .

Q. What methodologies are employed to evaluate the antitumor potential of this compound in vitro?

- Methodological Answer : Antitumor activity is assessed via cell viability assays (MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated from dose-response curves (0.1–100 µM). Mechanistic studies may include flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for caspase-3 activation. Structural analogs have shown activity via tubulin inhibition .

Q. How should researchers address contradictions in crystallographic data, such as twinning or disorder?

- Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder is modeled using PART/SUMP constraints, with occupancy factors adjusted to minimize R1 residuals. OLEX2’s real-space refinement tools (e.g., electron density maps) help visualize disordered regions, while ADPs (anisotropic displacement parameters) validate thermal motion models .

Q. Which in vivo models and pharmacological assays are appropriate for assessing the analgesic activity of this compound?

- Methodological Answer : The eddy hot plate test (55–56°C) measures latency to paw licking/jumping in rodents, reflecting central analgesic activity. For peripheral effects, the acetic acid writhing test is used. Doses (10–100 mg/kg, i.p.) are administered 30 min pre-test, with morphine as a positive control. Statistical analysis (ANOVA, p<0.05) compares treated vs. control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.